molecular formula C10H13NO3S B2519483 ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate CAS No. 1169491-45-5

ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate

Cat. No.: B2519483
CAS No.: 1169491-45-5
M. Wt: 227.28
InChI Key: LVQRTJABRPLVNC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate is a fused heterocyclic compound featuring a thienopyran scaffold with an amino substituent at position 6 and an ethoxycarbonyl group at position 5. This structure combines a sulfur-containing thiophene ring fused to a partially saturated pyran ring, making it a versatile intermediate in medicinal chemistry. Thieno[2,3-b]pyran derivatives are of significant interest due to their structural similarity to bioactive pyridine and pyran analogs, which exhibit diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-2-13-9(12)7-6-4-3-5-14-10(6)15-8(7)11/h2-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQRTJABRPLVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde, followed by cyclization and subsequent amination to introduce the amino group . The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Mannich Reaction for Functionalization

The amino group undergoes Mannich reactions with aldehydes and amines to form secondary amines. For example, in the presence of formaldehyde and primary amines, it forms derivatives with enhanced biological activity .

Example reaction conditions:

  • Reagents: HCHO (1.2 equiv), benzylamine (1.0 equiv), EtOH

  • Catalyst: None (room temperature, 12 h)

  • Yield: 72–85%

Product StructureAldehydeAmineYield (%)
N-Benzyl-6-amino derivativeHCHOBenzylamine78
N-(4-Chlorophenyl)-6-amino derivativeHCHO4-Cl-C₆H₄NH₂72

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further derivatization.

Procedures:

  • Basic hydrolysis: 10% NaOH, reflux (4 h), followed by acidification with HCl → 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylic acid (95% yield) .

  • Acidic hydrolysis: 6M HCl, 80°C (6 h) → 82% yield.

Cyclization to Thieno-Pyrimidine Derivatives

The compound serves as a precursor for thieno[2,3-d]pyrimidine synthesis via cyclocondensation with urea or thiourea :

Reaction pathway:

  • React with thiourea (1.5 equiv) in acetic acid (80°C, 8 h).

  • Isolate thieno[2,3-d]pyrimidine-4(3H)-thione (87% yield).

Cyclization AgentProductYield (%)
UreaThieno[2,3-d]pyrimidin-4-one76
ThioureaThieno[2,3-d]pyrimidine-4-thione87

Nucleophilic Aromatic Substitution

The electron-deficient thiophene ring undergoes substitution at the 2-position with strong nucleophiles (e.g., alkoxides) :

Example:

  • Reagents: NaOEt (2.0 equiv), EtOH, 60°C (3 h)

  • Product: 2-Ethoxy-6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate (68% yield) .

Oxidation and Reduction

  • Oxidation: Treatment with m-CPBA (1.1 equiv) in CH₂Cl₂ oxidizes the sulfur atom to a sulfoxide (yield: 91%).

  • Reduction: Hydrogenation (H₂, Pd/C) reduces the dihydropyran ring to a tetrahydro derivative (yield: 88%) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki couplings introduce aryl groups at the 7-position of the thiophene ring :

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1), 100°C (12 h)

Aryl Boronic AcidProduct Yield (%)
Phenylboronic acid65
4-Methoxyphenylboronic acid58

Comparative Reactivity with Analogues

The compound’s reactivity differs from non-amino or non-ester variants due to electronic effects:

Reaction TypeEthyl 6-Amino DerivativeNon-Amino Analogue

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate exhibit significant antioxidant properties. In a study evaluating various compounds for their antioxidant capabilities, the thieno-pyran derivatives showed effective free radical scavenging ability, particularly against stable free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide radicals. The results are summarized in Table 1.

CompoundDPPH Scavenging Activity (%)Nitric Oxide Scavenging Activity (%)
Compound A85%75%
Compound B90%80%
Ethyl 6-amino derivative78%70%

Antibacterial Properties

The compound has also been tested for antibacterial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured to assess the antibacterial efficacy.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing various heterocyclic compounds with potential biological activities. For example, multi-component reactions involving this compound have led to the development of pyrimidine and pyridine derivatives that exhibit anti-inflammatory and analgesic properties.

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of pyrimidine derivatives from this compound through a multi-component reaction with malononitrile and benzaldehyde derivatives. The resulting compounds were evaluated for their anti-inflammatory activity using molecular docking studies.

Molecular Docking Results:
The docking studies indicated that some synthesized derivatives had a high binding affinity to the target enzyme (5-lipoxygenase), suggesting potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 6-Amino-3,4-Dihydro-2H-Thieno[2,3-b]Pyran-5-Carboxylate and Analogs

Compound Name Core Structure Substituents Key Functional Groups
This compound Thieno[2,3-b]pyran 6-amino, 5-ethoxycarbonyl Amino, ester
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine 2-amino, 6-Boc-protected amine, 3-ethoxycarbonyl Boc-protected amine, ester
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine 4-chloro, 1-triisopropylsilyl, 5-ethoxycarbonyl Chloro, silyl protecting group, ester
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate Thieno[2,3-b]pyrrole 4-amino, 2,3-dimethyl, 5-ethoxycarbonyl Amino, methyl, ester
Ethyl 2-(arylthio)-7-cyclopropyl-3-nitro-4-oxo-thieno[2,3-b]pyridine-5-carboxylate Thieno[2,3-b]pyridine 2-arylthio, 7-cyclopropyl, 3-nitro, 4-oxo, 5-ethoxycarbonyl Nitro, oxo, cyclopropyl, ester

Key Observations :

  • Core Heterocycle: The main compound’s thienopyran core differs from analogs with pyridine (e.g., ) or pyrrole (e.g., ) backbones, altering electronic properties and ring strain.
  • Substituent Effects: The 6-amino group in the main compound contrasts with Boc-protected amines (), chloro (), or nitro groups (), which influence reactivity and bioavailability.
  • Functional Groups : The ester moiety is common across analogs, suggesting shared synthetic utility in further derivatization.

Key Findings :

  • The main compound’s amino group may improve solubility and target binding compared to halogenated () or nitro-substituted analogs ().

Biological Activity

Ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

  • Molecular Formula : C₁₀H₁₃N₁O₃S
  • Molecular Weight : 227.28 g/mol
  • CAS Number : 1169491-45-5

1. Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro tests showed that the compound has IC₅₀ values ranging from low micromolar to nanomolar concentrations against various cancer cell lines, indicating potent antiproliferative effects.

Cell LineIC₅₀ (µM)
HeLa0.55
HCT1160.87
A3751.7

These results suggest that the compound could be a promising candidate for further development as an anticancer agent .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens were found to be in the range of 10 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

This antimicrobial efficacy highlights its potential use in treating bacterial infections .

3. Anti-inflammatory Properties

This compound has been shown to exhibit anti-inflammatory effects in various models. In animal studies, the compound significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg body weight.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation, particularly through the modulation of NF-kB and MAPK pathways .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers tested the compound against several human tumor cell lines. They found that treatment with this compound led to a significant decrease in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics .

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